

Rhodium(I) chloride cyclooctene complex dimer synonyms

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Compound of Interest

Compound Name: *Chlorobis(cyclooctene)rhodium
dimer*

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An In-depth Technical Guide to Rhodium(I) Chloride Cyclooctene Complex Dimer

Introduction

Rhodium(I) chloride cyclooctene complex dimer is a cornerstone organorhodium compound that serves as a highly versatile precatalyst in homogeneous catalysis. Its significance in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, stems from the labile nature of its cyclooctene (COE) ligands.[1] This lability allows for facile ligand exchange under mild conditions, providing access to a wide array of catalytically active rhodium(I) species. This guide offers a comprehensive overview of this complex, from its fundamental properties and synthesis to its diverse applications and detailed experimental protocols, providing researchers, scientists, and drug development professionals with a thorough understanding of its utility.

Nomenclature and Identification

The unambiguous identification of chemical compounds is critical for reproducible research. Rhodium(I) chloride cyclooctene complex dimer is known by several synonyms, which are often used interchangeably in the literature.

Common Synonyms:

- Chlorobis(cyclooctene)rhodium(I) dimer[1][2][3]
- $[\text{Rh}(\text{coe})_2\text{Cl}]_2$ [3][4]
- $\text{Rh}_2\text{Cl}_2(\text{coe})_4$
- Di- μ -chloro-bis(cyclooctene)dirhodium(I)

It is important to distinguish this complex from the related but structurally different cyclooctadiene rhodium chloride dimer, $[\text{RhCl}(\text{COD})]_2$. While both are common rhodium(I) sources, the cyclooctene ligands in $[\text{Rh}(\text{coe})_2\text{Cl}]_2$ are more easily displaced than the diene ligands in $[\text{RhCl}(\text{COD})]_2$, rendering the former more reactive in some catalytic applications.[5]

Key Identifiers:

Identifier	Value
CAS Number	12279-09-3[1][2][3]
Molecular Formula	$\text{C}_{32}\text{H}_{56}\text{Cl}_2\text{Rh}_2$ [1][2][3]
Molecular Weight	717.50 g/mol [1][2]
EC Number	623-340-7[2]

| MDL Number | MFCD00013287[3] |

Physicochemical Properties

The physical and chemical properties of the rhodium complex dictate its handling, storage, and application. It is an air-sensitive, orange to red-brown crystalline solid.[1]

Table of Properties:

Property	Value	Source(s)
Appearance	Orange to brown crystalline solid/powder	[1]
Melting Point	190 °C (decomposes)	[3]
Solubility	Soluble in organic solvents like dichloromethane and toluene; insoluble in water.	[1]

| Stability | Air-sensitive; thermally stable up to around 150°C. |[1] |

Synthesis and Structure

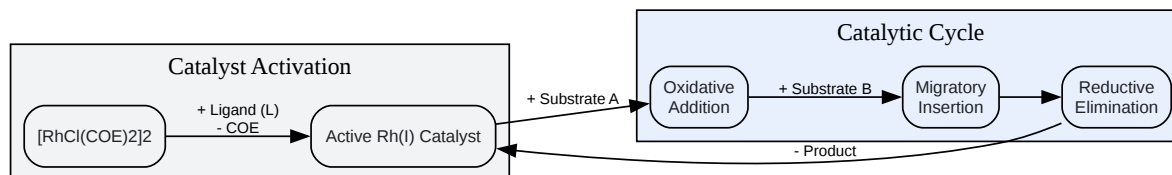
The synthesis of chlorobis(cyclooctene)rhodium(I) dimer was first reported in 1972.[1] The complex is prepared by treating an alcohol solution of hydrated rhodium(III) chloride with an excess of cis-cyclooctene at room temperature.[1] This reaction involves the reduction of rhodium(III) to rhodium(I) in the presence of the coordinating olefin.

The molecular structure consists of a dimeric arrangement with two rhodium(I) centers.[1] These centers are bridged by two chloride ions, and each rhodium atom is coordinated to two cyclooctene ligands in a square-planar geometry.[1] X-ray crystallography has confirmed this structure, revealing η^2 -coordination of the alkene ligands to the rhodium centers.[1]

Caption: Simplified structure of $[\text{RhCl}(\text{COE})_2]_2$.

Mechanism of Catalysis: A Versatile Precatalyst

The utility of chlorobis(cyclooctene)rhodium(I) dimer as a precatalyst lies in the lability of the cyclooctene ligands.[1] These ligands are readily displaced by a wide range of other, more basic ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or substrates, to generate the catalytically active species in situ.[1][5] This process is fundamental to its application in various catalytic transformations. The displacement of the weakly bound COE ligands is entropically driven and allows for the facile generation of coordinatively unsaturated rhodium(I) complexes that can then participate in the catalytic cycle.



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Caption: Generalized workflow of catalyst activation and catalytic cycle.

Applications in Homogeneous Catalysis

The complex is a precursor to catalysts for a multitude of organic reactions, including C-H activation, asymmetric synthesis, and hydrogenations.^{[1][3]}

C-H Bond Activation

Rhodium-catalyzed C-H activation is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions.^[3] The chlorobis(cyclooctene)rhodium(I) dimer is frequently employed as a precatalyst for these transformations. For instance, it has been used in the direct C-arylation of N-protected indoles and pyrroles and in the carboxylation of arenes. These reactions often involve a directing group on the substrate to guide the C-H activation to a specific site.

Asymmetric Catalysis

In the realm of drug development, the synthesis of enantiomerically pure compounds is paramount. The rhodium complex serves as a precursor for chiral catalysts. By introducing chiral ligands, such as chiral phosphines, that displace the cyclooctene ligands, highly enantioselective catalysts can be generated. A notable application is in the asymmetric 1,4-addition of arylboronic acids to enones, which is used to synthesize enantioenriched sulfonates.^[1]

Hydrogenation

The complex is also a precursor for catalysts used in the hydrogenation of alkenes and alkynes under mild conditions.[1] Similar to asymmetric catalysis, the in situ addition of ligands, such as phosphines, to the rhodium center generates the active hydrogenation catalyst.[5]

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Synthesis of Chlorobis(cyclooctene)rhodium(I) Dimer

This protocol is based on the established method of reacting rhodium(III) chloride with cyclooctene.[1]

Materials:

- Hydrated rhodium(III) chloride ($\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$)
- cis-Cyclooctene (COE)
- Ethanol, degassed
- Standard Schlenk line and inert atmosphere (Argon or Nitrogen) glassware

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve hydrated rhodium(III) chloride in degassed ethanol.
- Add a stoichiometric excess of cis-cyclooctene to the solution at room temperature.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by a color change as the Rh(III) is reduced to the orange/red-brown Rh(I) complex.
- Once the reaction is complete, the product typically precipitates from the solution. The volume of the solvent can be reduced under vacuum to facilitate precipitation.

- Filter the resulting solid under an inert atmosphere, wash with a small amount of cold, degassed ethanol, and dry under vacuum.
- Store the final product, an orange to red-brown solid, under an inert atmosphere due to its air sensitivity.

Protocol 2: Representative Catalytic Reaction: Asymmetric 1,4-Addition

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β -unsaturated compound, a reaction for which this complex is a known precatalyst.^[1]

Materials:

- Chlorobis(cyclooctene)rhodium(I) dimer
- Chiral phosphine ligand (e.g., a BINAP derivative)
- Arylboronic acid
- α,β -Unsaturated substrate (e.g., an enone or sulfonate)
- Anhydrous, degassed solvent (e.g., dioxane/water mixture)
- Base (e.g., potassium carbonate)
- Inert atmosphere glassware

Procedure:

- In a glovebox or under an inert atmosphere, add chlorobis(cyclooctene)rhodium(I) dimer and the chiral phosphine ligand to a Schlenk flask.
- Add the anhydrous, degassed solvent and stir the mixture for a short period to allow for the formation of the active chiral catalyst complex.
- To this solution, add the α,β -unsaturated substrate, the arylboronic acid, and the base.

- Heat the reaction mixture to the desired temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
- Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the enantioenriched product.

Handling and Safety

Chlorobis(cyclooctene)rhodium(I) dimer is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation.[2] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Due to its air sensitivity, it should be stored and handled under an inert atmosphere.

Conclusion

Chlorobis(cyclooctene)rhodium(I) dimer is a pivotal reagent in modern organometallic chemistry and homogeneous catalysis. Its utility as a precatalyst is well-established, providing a convenient entry point to a vast array of rhodium(I)-catalyzed reactions. The ease of displacement of its cyclooctene ligands allows for the tailored design of catalytic systems for specific applications, ranging from C-H functionalization to asymmetric synthesis. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers aiming to leverage its full potential in the synthesis of complex molecules and the development of novel chemical processes.

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